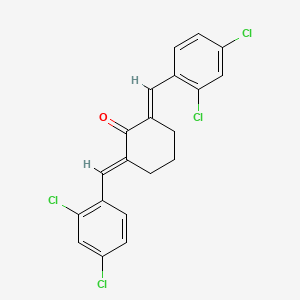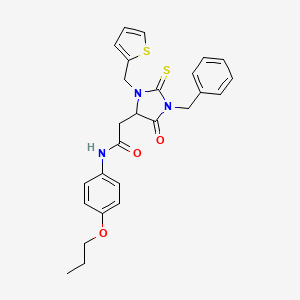![molecular formula C22H26F3N3OS B11093838 N1-[1-(1-Adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide](/img/structure/B11093838.png)
N1-[1-(1-Adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[1-(1-Adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide: is a complex organic compound with a unique structure that combines adamantyl, pyridyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[1-(1-Adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the adamantyl and pyridyl intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced pyridyl derivatives.
Substitution: Various substituted pyridyl derivatives.
Scientific Research Applications
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with specific biological targets.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting diseases where its unique structural features can provide therapeutic benefits.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N1-[1-(1-Adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides structural rigidity, while the pyridyl and sulfanyl groups facilitate binding to target sites. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Properties
Molecular Formula |
C22H26F3N3OS |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H26F3N3OS/c1-12-3-18(22(23,24)25)17(10-26)20(27-12)30-11-19(29)28-13(2)21-7-14-4-15(8-21)6-16(5-14)9-21/h3,13-16H,4-9,11H2,1-2H3,(H,28,29) |
InChI Key |
QAVGOCZZKVGYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC(C)C23CC4CC(C2)CC(C4)C3)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B11093763.png)
![5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11093772.png)
![4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11093778.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11093785.png)
![12-(biphenyl-4-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11093793.png)
![4H-[1,2,4]Triazole-3-thiol, 5-(5-cyclopropyl-2H-pyrazol-3-yl)-4-(2,5-dimethoxyphenyl)-](/img/structure/B11093803.png)
![3'-[4-(pentyloxy)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11093806.png)
![ethyl [1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]carbamate](/img/structure/B11093816.png)
![2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11093818.png)

![2,2'-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]](/img/structure/B11093825.png)

![6-{(3E)-2-(4-bromophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}hexanoic acid](/img/structure/B11093833.png)
